molecular formula C12H19N3 B13248627 N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13248627
M. Wt: 205.30 g/mol
InChI Key: GGEOVYQOIIZFOU-UHFFFAOYSA-N
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Description

N-{bicyclo[221]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with pyrazole compounds under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative reacts with an ethyl-substituted pyrazole in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-methylcyclohexan-1-amine
  • 1-{bicyclo[2.2.1]heptan-2-yl}ethanone

Uniqueness

N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is unique due to its specific bicyclic structure and the presence of both a pyrazole ring and an ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12-6-9-3-4-10(12)5-9/h7-10,12,14H,2-6H2,1H3

InChI Key

GGEOVYQOIIZFOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CC3CCC2C3

Origin of Product

United States

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